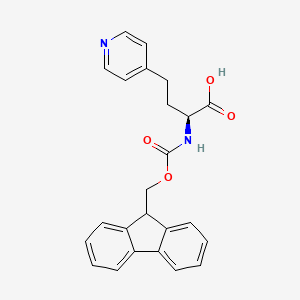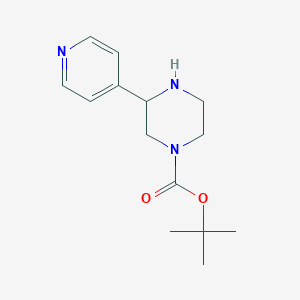![molecular formula C8H10N4 B1447531 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1215932-77-6](/img/structure/B1447531.png)
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Descripción general
Descripción
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine (3,8-DMPTA) is a heterocyclic compound with a unique structure. It has been studied extensively for its potential applications in medical and industrial research. 3,8-DMPTA has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Structural Analysis and Crystallography
Molecular and Crystal Structure of Triazolo[1,5-a][1,3,5]Triazine Derivatives The molecular and crystal structure of similar triazolo derivatives, like the 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, was studied, revealing a monoclinic symmetry and a flattened boat conformation for the triazine ring. The molecules formed chains via intermolecular NH⋯N hydrogen bonds, showcasing the potential for complex molecular interactions and assembly (Dolzhenko et al., 2011).
Chemical Synthesis
Acylation of Heteroaromatic Amines Research on the facile and efficient synthesis of triazolo and pyrazolo derivatives through acylation reactions highlights the versatile chemistry of these compounds. The formation of amides and subsequent cyclization to yield various derivatives demonstrates the potential of 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine in synthetic chemistry (Ibrahim et al., 2011).
Biological Applications
Biomedical Significance of Triazolopyridine Derivatives The paper by Gandikota et al. (2017) discusses the biomedical importance of triazolopyridine derivatives, highlighting their potential in treating various diseases due to their antimicrobial, antiviral, anticonvulsant, and anticancer properties. This research underscores the significance of triazolopyridines in the development of new therapeutic agents (Gandikota et al., 2017).
Propiedades
IUPAC Name |
3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-7(9)4-12-6(2)10-11-8(5)12/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQBRQXGHWVXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NN=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1447448.png)



![2-Diethylamino-N-[4-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1447454.png)



![(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine](/img/structure/B1447465.png)




